An In-depth Technical Guide to the Synthesis and Characterization of 1-Phenyl-1,4-diazepan-5-one
An In-depth Technical Guide to the Synthesis and Characterization of 1-Phenyl-1,4-diazepan-5-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Phenyl-1,4-diazepan-5-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. While this specific molecule is not extensively documented in publicly available literature, this guide constructs a robust scientific narrative based on established synthetic methodologies and detailed spectroscopic analysis of analogous structures. We present a proposed synthetic route leveraging modern cross-coupling reactions and provide an in-depth analysis of the expected analytical data for the unequivocal identification and characterization of the target compound. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel diazepan-based compounds.
Introduction: The Significance of the 1,4-Diazepan-5-one Scaffold
The 1,4-diazepan-5-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The seven-membered ring with two nitrogen atoms and a carbonyl group offers a unique three-dimensional architecture that can effectively mimic peptide turns and interact with a variety of biological targets. The introduction of an N-phenyl group at the 1-position significantly influences the molecule's lipophilicity, metabolic stability, and potential for specific receptor interactions.
Derivatives of the broader diazepine and benzodiazepine families have demonstrated a wide range of therapeutic applications, including anticonvulsant, anxiolytic, analgesic, sedative, and hypnotic activities.[1] The N-arylation of such scaffolds is a key strategy in drug discovery to modulate pharmacological properties and explore structure-activity relationships (SAR). Therefore, a reliable and well-characterized synthesis of 1-Phenyl-1,4-diazepan-5-one is a crucial first step for the development of new chemical entities in this class.
Proposed Synthetic Strategy: N-Arylation of the 1,4-Diazepan-5-one Core
The synthesis of 1-Phenyl-1,4-diazepan-5-one can be efficiently achieved through the N-arylation of the parent 1,4-diazepan-5-one lactam. Two of the most powerful and versatile methods for the formation of carbon-nitrogen bonds in modern organic synthesis are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule involves breaking the N-aryl bond, leading back to the readily available starting materials: 1,4-diazepan-5-one and an aryl halide (e.g., iodobenzene or bromobenzene).
Caption: Retrosynthetic analysis of 1-Phenyl-1,4-diazepan-5-one.
Recommended Synthetic Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly efficient palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] It offers a broad substrate scope, high functional group tolerance, and generally proceeds under milder conditions compared to the Ullmann condensation.
Caption: Proposed synthetic workflow for 1-Phenyl-1,4-diazepan-5-one via Buchwald-Hartwig amination.
Step-by-Step Experimental Protocol:
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Reaction Setup: To an oven-dried Schlenk flask, add 1,4-diazepan-5-one (1.0 mmol, 1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
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Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
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Reagent Addition: Under the inert atmosphere, add sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.) and anhydrous toluene (5 mL).
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Substrate Addition: Add iodobenzene (1.1 mmol, 1.1 equiv.) via syringe.
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Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
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Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
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Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 1-Phenyl-1,4-diazepan-5-one.
Alternative Synthetic Route: Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for C-N bond formation.[3] While it often requires higher temperatures and stronger bases than the Buchwald-Hartwig reaction, modern protocols with the use of ligands have improved its scope and efficiency.[4]
Step-by-Step Experimental Protocol:
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Reaction Setup: In a sealed tube, combine 1,4-diazepan-5-one (1.0 mmol, 1.0 equiv.), iodobenzene (1.2 mmol, 1.2 equiv.), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
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Ligand and Solvent Addition: Add a suitable ligand, such as L-proline (0.2 mmol, 20 mol%), and dimethylformamide (DMF, 5 mL).
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Reaction: Seal the tube and heat the mixture at 120-140 °C for 24-48 hours with vigorous stirring.
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Work-up and Purification: After cooling, the work-up and purification procedure would be similar to that described for the Buchwald-Hartwig amination.
Characterization of 1-Phenyl-1,4-diazepan-5-one
A thorough characterization of the synthesized 1-Phenyl-1,4-diazepan-5-one is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended, with expected data extrapolated from structurally similar compounds.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for 1-Phenyl-1,4-diazepan-5-one. These predictions are based on the analysis of published data for N-aryl lactams and related diazepine derivatives.
| Technique | Expected Data |
| ¹H NMR | Phenyl protons: δ 6.9-7.4 ppm (m, 5H); Diazepane ring protons: δ 2.5-3.8 ppm (complex multiplets, 8H); NH proton: δ ~5.0-6.0 ppm (broad singlet, 1H) |
| ¹³C NMR | Phenyl carbons: δ ~115-150 ppm; Carbonyl carbon: δ ~170-175 ppm; Diazepane ring carbons: δ ~35-60 ppm |
| IR (Infrared) | Amide C=O stretch: ~1650-1680 cm⁻¹; N-H stretch: ~3200-3400 cm⁻¹ (broad); C-N stretch: ~1250-1350 cm⁻¹; Aromatic C-H stretch: ~3000-3100 cm⁻¹ |
| MS (Mass Spec.) | Expected [M+H]⁺: m/z = 191.1184 (for C₁₁H₁₄N₂O) |
Detailed Spectroscopic Analysis
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for both the phenyl and the diazepanone rings. The five protons of the phenyl group will likely appear as a complex multiplet in the aromatic region (δ 6.9-7.4 ppm). The eight protons of the diazepane ring will give rise to a series of complex multiplets in the aliphatic region (δ 2.5-3.8 ppm) due to their diastereotopic nature and coupling with each other. The amide proton (N-H) is expected to appear as a broad singlet in the region of δ 5.0-6.0 ppm, and its chemical shift may vary with concentration and solvent.
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum will provide key information about the carbon framework. The carbonyl carbon of the lactam is expected to resonate downfield, around δ 170-175 ppm. The carbons of the phenyl ring will appear in the aromatic region (δ ~115-150 ppm). The aliphatic carbons of the diazepane ring will be observed in the range of δ ~35-60 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum will confirm the presence of key functional groups. A strong absorption band around 1650-1680 cm⁻¹ is characteristic of the amide carbonyl (C=O) stretching vibration. A broad absorption in the region of 3200-3400 cm⁻¹ will indicate the presence of the N-H stretching vibration of the secondary amide. The C-N stretching vibration should appear in the fingerprint region, around 1250-1350 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. For 1-Phenyl-1,4-diazepan-5-one (C₁₁H₁₄N₂O), the expected exact mass for the protonated molecule [M+H]⁺ is 191.1184. The fragmentation pattern in the mass spectrum can also provide structural information.
Conclusion
This technical guide has outlined a comprehensive approach to the synthesis and characterization of 1-Phenyl-1,4-diazepan-5-one. By proposing a robust synthetic strategy based on the well-established Buchwald-Hartwig amination, this document provides a clear and actionable protocol for researchers. The detailed discussion of the expected outcomes from various spectroscopic techniques, based on data from analogous structures, offers a solid framework for the unequivocal identification and characterization of the target compound. This guide is intended to empower researchers in the field of medicinal chemistry to confidently synthesize and study this valuable molecular scaffold, paving the way for the discovery of new and improved therapeutic agents.
References
- Journal of Chemical and Pharmaceutical Research, 2015, 7(8):497-501. (Link not available)
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Buchwald–Hartwig amination - Wikipedia. [Link]
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Ullmann condensation - Wikipedia. [Link]
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Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - NIH. [Link]
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Examples of 1,2‐, 1,3‐, 1,4‐ and 1,5‐diazepines currently in the... - ResearchGate. [Link]
